Tribromo(5-bromopentyl)stannane
Description
Tribromo(5-bromopentyl)stannane is an organotin compound featuring a tin (Sn) center bonded to three bromine atoms and a 5-bromopentyl group. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides. However, direct experimental data on its synthesis, physical properties, or applications are scarce in publicly available literature. Structural analogs and general organotin chemistry principles provide a basis for inferring its behavior and utility.
Properties
CAS No. |
61222-03-5 |
|---|---|
Molecular Formula |
C5H10Br4Sn |
Molecular Weight |
508.46 g/mol |
IUPAC Name |
tribromo(5-bromopentyl)stannane |
InChI |
InChI=1S/C5H10Br.3BrH.Sn/c1-2-3-4-5-6;;;;/h1-5H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
SGMJROSQCKJAQA-UHFFFAOYSA-K |
Canonical SMILES |
C(CCBr)CC[Sn](Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of Tin Halides
A cornerstone method involves reacting tin trihalides with organometallic reagents. For Tribromo(5-bromopentyl)stannane, SnBr₃(CH₂)₄CH₂Br can be synthesized via the reaction of tin(IV) bromide (SnBr₄) with a 5-bromopentyl Grignard reagent (e.g., 5-bromopentylmagnesium bromide). The stoichiometry must be tightly controlled to replace only one bromide ligand:
$$
\text{SnBr₄ + CH₂Br(CH₂)₄MgBr → SnBr₃(CH₂)₄CH₂Br + MgBr₂}
$$
This method parallels strategies used in the synthesis of triorganostannyl aromatic compounds, where organomagnesium or organolithium reagents react with tin halides. However, challenges arise in preventing di- or trialkylation, necessitating low temperatures (-78°C) and slow reagent addition.
Halogen Exchange Reactions
Tin chlorides can undergo halogen exchange with bromide sources. For example, tributyl(5-bromopentyl)stannane chloride (SnCl(CH₂)₄CH₂Br) may react with excess HBr or LiBr to substitute chlorine with bromine:
$$
\text{SnCl(CH₂)₄CH₂Br + 3 HBr → SnBr₃(CH₂)₄CH₂Br + 3 HCl}
$$
This approach mirrors halogen exchange processes observed in stannole syntheses, where tin(IV) chloride reacts with bromide ions to form spirostannoles. However, incomplete substitution and side-product formation require rigorous purification.
Radical-Mediated SRN1 Mechanisms
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism offers an alternative route. Tin nucleophiles (e.g., SnBr₃⁻) react with 1,5-dibromopentane under photostimulation or in the presence of radical initiators:
$$
\text{SnBr₃⁻ + Br(CH₂)₅Br → SnBr₃(CH₂)₄CH₂Br + Br⁻}
$$
This method, inspired by SRN1 reactions of trimethylstannyl anions with haloarenes, avoids harsh conditions but demands precise control of radical intermediates to prevent oligomerization.
Detailed Methodologies and Optimization
Grignard Alkylation of Tin(IV) Bromide
Procedure :
- Preparation of 5-bromopentylmagnesium bromide :
- Reaction with SnBr₄ :
- SnBr₄ is dissolved in THF at -78°C, and the Grignard reagent is added dropwise.
- The mixture is warmed to room temperature and stirred for 12 hours.
- Work-up :
- The reaction is quenched with ammonium chloride, and the product is extracted with dichloromethane.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) yields this compound.
Key Parameters :
Halogen Exchange from Tin Chloride Precursors
Procedure :
- Synthesis of tributyl(5-bromopentyl)stannane chloride :
- Bromination :
- The chloride intermediate is treated with excess LiBr in acetonitrile at 60°C for 24 hours.
- Isolation :
- Solvent removal under vacuum followed by recrystallization from toluene affords the product.
Key Parameters :
- Yield : 50–60%.
- Side Products : Partial retention of chlorine ligands necessitates iterative bromination steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Grignard Alkylation | 35–45 | 90–95 | Moderate | Competing dialkylation |
| Halogen Exchange | 50–60 | 85–90 | High | Incomplete substitution |
| SRN1 Mechanism | 20–30 | 80–85 | Low | Radical side reactions |
Mechanistic Insights and Side Reactions
- Grignard Route : Over-alkylation produces SnBr₂(CH₂)₄CH₂Br₂, which is challenging to separate due to similar polarity.
- Halogen Exchange : Residual Sn-Cl bonds may persist, requiring excess LiBr and prolonged reaction times.
- SRN1 Pathway : Benzyne-like intermediates from dibromopentane decomposition can lead to polymeric byproducts.
Chemical Reactions Analysis
Types of Reactions: Tribromo(5-bromopentyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form organotin hydrides, which are useful intermediates in organic synthesis.
Oxidation Reactions: Oxidation of this compound can lead to the formation of organotin oxides
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used
Major Products Formed:
Substitution Reactions: Formation of various organotin compounds with different substituents.
Reduction Reactions: Formation of organotin hydrides.
Oxidation Reactions: Formation of organotin oxides
Scientific Research Applications
Chemistry: Tribromo(5-bromopentyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds and as a precursor for the preparation of tin-based catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems and as an antimicrobial agent. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism by which tribromo(5-bromopentyl)stannane exerts its effects involves the formation of tin-carbon bonds through radical intermediates. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of stable organotin complexes. These interactions are facilitated by the presence of bromine atoms, which enhance the reactivity of the tin center .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Stannanes
Tributylfluoro-stannane polymers (CAS 27615-98-1)
- Structure : Tin bonded to three butyl groups and one fluorine atom, polymerized.
- Properties : Fluorinated stannanes exhibit enhanced thermal and chemical stability compared to brominated analogs due to fluorine’s high electronegativity and strong Sn–F bonds.
- Applications : Used in fluoropolymer production and as surfactants .
- Comparison : Tribromo(5-bromopentyl)stannane’s bromine substituents may increase density (≈3.1 g/cm³ estimated) and reactivity in nucleophilic substitutions compared to fluorinated stannanes.
Tris(tridecafluorooctyl)stannane (CAS 175354-32-2)
Brominated Alkyl Compounds
N-(5-Bromopentyl)phthalimide (CAS 954-81-4)
- Structure : Phthalimide derivative with a 5-bromopentyl chain.
- Properties :
- Comparison : this compound’s tin center and additional bromine atoms would increase molecular weight (≈520 g/mol estimated) and reduce solubility in polar solvents compared to N-(5-bromopentyl)phthalimide.
Bromopyrroles (e.g., 4′-((3,4,5-tribromo-1H-pyrrol-2-yl)methyl)phenol)
- Structure: Brominated pyrrole core with a phenolic group.
- Properties : Demonstrated antimicrobial and antineoplastic activities .
- Comparison: While this compound lacks a heterocyclic core, organotin compounds are historically linked to biocidal properties. Its bromopentyl chain may enhance membrane permeability, analogous to long-chain alkyl groups in korormicins .
Data Table: Key Properties of Comparable Compounds
| Compound | CAS Number | Halogen Type | logP (Estimated) | Key Applications |
|---|---|---|---|---|
| This compound | Not Available | Bromine | 3.5–4.0 | Catalysis, Biocides |
| Tributylfluoro-stannane polymers | 27615-98-1 | Fluorine | >5.0 | Fluoropolymers |
| N-(5-Bromopentyl)phthalimide | 954-81-4 | Bromine | 2.848 | Organic synthesis |
| 4′-Tribromopyrrole derivative | Not Available | Bromine | 1.5–2.0 | Antimicrobial agents |
Q & A
Q. What are the recommended synthetic pathways for Tribromo(5-bromopentyl)stannane in laboratory settings?
this compound can be synthesized via alkylation of tin halides with brominated precursors. A common approach involves reacting 5-bromopentylmagnesium bromide (Grignard reagent) with tin tetrabromide (SnBr₄) under inert conditions. Key steps include:
- Purification : Fractional distillation or recrystallization to isolate the product from unreacted SnBr₄ or side products.
- Yield optimization : Controlling stoichiometry (3:1 molar ratio of Grignard to SnBr₄) and reaction temperature (0–5°C) to minimize decomposition .
- Safety : Use Schlenk-line techniques to handle air-sensitive intermediates .
Q. How should researchers safely handle and store this compound?
- Storage : Store in amber glass vials under argon at –20°C to prevent bromine loss or hydrolysis. Avoid plastic containers due to potential leaching .
- Handling : Use fume hoods with HEPA filters and wear nitrile gloves (double-layered) to mitigate dermal exposure. Tribromostannanes are classified as skin irritants and may release toxic HBr fumes upon decomposition .
- Waste disposal : Neutralize with aqueous NaHCO₃ before disposal via certified hazardous waste services .
Q. What spectroscopic techniques are effective for characterizing this compound?
- ¹H/¹³C NMR : Look for resonances at δ 1.2–1.8 ppm (pentyl chain CH₂) and δ 3.4 ppm (Sn-C-Br coupling). Tin satellites in ¹¹⁹Sn NMR confirm Sn-C bonding (δ 50–150 ppm) .
- FTIR : Peaks at 550–600 cm⁻¹ (Sn-Br stretching) and 2900 cm⁻¹ (C-H stretching) .
- Mass spectrometry (HRMS) : Isotopic patterns for Sn (116–124 amu) and Br (79/81 amu) validate molecular formula .
Advanced Research Questions
Q. How does the bromine substitution pattern influence reactivity in cross-coupling reactions?
The 5-bromopentyl chain acts as a leaving group, enabling nucleophilic substitution (e.g., Stille couplings). Comparative studies with 2,2',5-Tribromobiphenyl () show:
- Steric effects : Bulky substituents reduce reaction rates but improve selectivity for mono-substituted products.
- Electronic effects : Electron-withdrawing bromine atoms enhance electrophilicity at the tin center, accelerating transmetallation .
Methodological tip : Use Pd(PPh₃)₄ catalysts in THF at 60°C for optimal yields .
Q. What challenges arise in quantifying this compound in environmental samples?
- Matrix interference : Co-eluting brominated compounds (e.g., tetrabromodiphenyl ethers in ) complicate GC-MS analysis. Use isotope dilution with deuterated analogs (e.g., 1,3,5-Tribromobenzene-d₃ in ) for accurate quantification.
- Detection limits : Achieve sub-ppb sensitivity via EPA Method 1614 (HRGC/HRMS) with isotopic-labeled internal standards .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Contradiction : Some studies report stability in acidic media, while others note rapid hydrolysis.
- Resolution : Conduct controlled experiments using buffered solutions (pH 2–12) and monitor degradation via LC-MS. Tribromostannanes are pH-sensitive , with hydrolysis rates doubling per pH unit increase above 7. Stabilize with chelating agents like EDTA in neutral conditions .
Regulatory and Compliance Questions
Q. What regulatory frameworks govern this compound use in the EU and UK?
- EU REACH : Listed under Annex XIV (Authorization List) due to reproductive toxicity concerns. Researchers must submit a Chemical Safety Report (CSR) for quantities >1 ton/year .
- UK REACH : Prioritized for Regulatory Management Options Analysis (RMOA) due to structural similarity to dioctyltin derivatives (). Monitor updates from the Health and Safety Executive (HSE) for compliance .
Table 1: Key Analytical Parameters for this compound
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.8 (m, CH₂), δ 3.4 (t, Sn-C) | |
| FTIR | 550–600 cm⁻¹ (Sn-Br) | |
| GC-MS | m/z 485.79 (M⁺) | |
| Regulatory | EU REACH Annex XIV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
